

IN-1130: A Deep Dive into its Selectivity Profile

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Compound of Interest				
Compound Name:	IN-1130			
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IN-1130 has emerged as a potent and highly selective inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). This technical guide provides a comprehensive overview of the selectivity profile of **IN-1130**, compiling available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Selectivity Profile

IN-1130 demonstrates high affinity for its primary target, ALK5, with a half-maximal inhibitory concentration (IC50) of 5.3 nM for ALK5-mediated Smad3 phosphorylation and 36 nM for the phosphorylation of casein by ALK5.[1] Its selectivity has been assessed against a panel of 27 serine/threonine and tyrosine kinases, where it was found to be highly selective.[2][3][4] A notable off-target activity was observed against p38 α mitogen-activated protein kinase, with an IC50 of 4.3 μ M.[1]

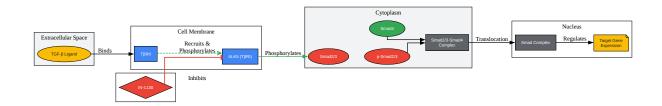
Target Kinase	Substrate	IC50	Reference
ALK5 (TGF-βRI)	Smad3	5.3 nM	[1]
ALK5 (TGF-βRI)	Casein	36 nM	[1]
ρ38α ΜΑΡΚ	-	4.3 μΜ	[1]

Mechanism of Action: The TGF-β Signaling Pathway



IN-1130 exerts its effects by inhibiting the kinase activity of ALK5, a critical component of the TGF-β signaling pathway. This pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[5][6][7][8]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[6][8] This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5][6][8] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[5][7][8] By inhibiting the kinase function of ALK5, **IN-1130** effectively blocks these downstream signaling events.



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TGF-β Signaling Pathway and **IN-1130** Inhibition.

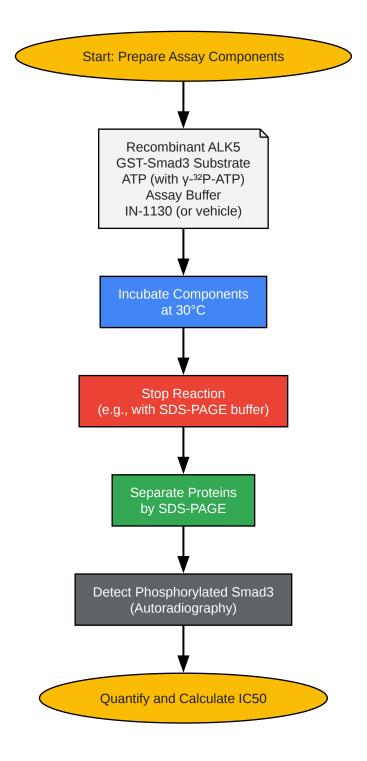
Experimental Protocols

Detailed experimental protocols for the characterization of **IN-1130** are crucial for the replication and extension of these findings. Below are generalized methodologies for key assays based on common practices in the field.



In Vitro ALK5 Kinase Assay (Smad3 Phosphorylation)

This assay is designed to measure the ability of **IN-1130** to inhibit the phosphorylation of the ALK5 substrate, Smad3.



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Workflow for ALK5 Kinase Assay.



Methodology:

- Reaction Setup: In a microplate, combine recombinant human ALK5 enzyme, the substrate (e.g., GST-tagged Smad3), and varying concentrations of IN-1130 (or DMSO as a vehicle control) in a kinase assay buffer.
- Initiation: Start the kinase reaction by adding a solution containing ATP, typically spiked with a radioactive isotope such as [y-32P]ATP.
- Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period.
- Termination: Stop the reaction by adding a solution such as SDS-PAGE loading buffer.
- Detection: Separate the reaction products by SDS-polyacrylamide gel electrophoresis. The phosphorylated Smad3 is then visualized and quantified using autoradiography.
- Data Analysis: The intensity of the phosphorylated Smad3 band is measured for each IN1130 concentration. These values are then used to calculate the IC50, representing the
 concentration of IN-1130 required to inhibit 50% of the ALK5 kinase activity.

p38α Mitogen-Activated Protein Kinase (MAPK) Assay

To assess the off-target effects of **IN-1130**, its inhibitory activity against other kinases, such as p38 α MAPK, is measured.

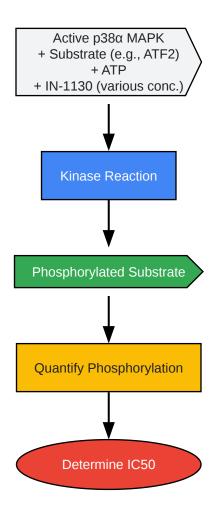
Methodology:

- Reaction Setup: Similar to the ALK5 assay, combine the active p38α MAPK enzyme, a suitable substrate (e.g., ATF2), and a range of IN-1130 concentrations in an appropriate assay buffer.
- Initiation and Incubation: Initiate the reaction with ATP (often radiolabeled) and incubate under optimized conditions.
- Detection: The detection method can vary. Common approaches include filter-binding assays where the radiolabeled, phosphorylated substrate is captured on a filter, and the radioactivity



is measured using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA or Western blot format can be employed.

 Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.



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Logical Flow of a p38α MAPK Inhibition Assay.

Conclusion

IN-1130 is a highly potent and selective inhibitor of ALK5. Its well-defined mechanism of action within the TGF- β signaling pathway, coupled with a favorable selectivity profile, makes it a valuable tool for research into TGF- β -mediated pathologies and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a



foundation for the continued investigation and characterization of **IN-1130** and other kinase inhibitors.

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